molecular formula C10H10BrF3 B13606753 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene CAS No. 1021927-60-5

1-(2-Bromopropyl)-4-(trifluoromethyl)benzene

Cat. No.: B13606753
CAS No.: 1021927-60-5
M. Wt: 267.08 g/mol
InChI Key: IXFLYFYDLPMHIW-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-4-(trifluoromethyl)benzene is a brominated aromatic compound characterized by a 2-bromopropyl chain attached to a para-trifluoromethyl-substituted benzene ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, rendering the aromatic ring electron-deficient and directing electrophilic substitutions to meta positions. The 2-bromopropyl chain introduces a secondary alkyl bromide, which is reactive in nucleophilic substitution (SN2) or elimination reactions.

This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the bromine atom’s leaving-group capability and the trifluoromethyl group’s metabolic stability. Its reactivity profile aligns with applications in cross-coupling reactions, polymer chemistry, or as a precursor for functionalized aromatic systems.

Properties

CAS No.

1021927-60-5

Molecular Formula

C10H10BrF3

Molecular Weight

267.08 g/mol

IUPAC Name

1-(2-bromopropyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10BrF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3

InChI Key

IXFLYFYDLPMHIW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-(2-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.

    Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-(2-Bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for new drugs, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Bromopropyl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)benzene ()

  • Structure : Features a tertiary chloroalkyl group (2-chloro-2-methylpropyl) instead of a secondary bromoalkyl chain.
  • Reactivity : The tertiary chloride is less reactive in SN2 reactions due to steric hindrance but may undergo SN1 mechanisms in polar solvents.
  • Applications : Used in decarbonylative transfer hydrochlorination of alkenes/alkynes, demonstrating utility in constructing chlorinated hydrocarbons .

1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene ()

  • Structure : Contains an allylic bromide (bromopropenyl group) conjugated to the aromatic ring.
  • Reactivity : The allylic bromide is highly reactive in radical or nucleophilic substitution reactions, enabling applications in polymer crosslinking or catalytic cycles.
  • Synthesis : Prepared via modifications of Wittig olefination or allylic bromination protocols .

Analogues with Short-Chain Bromo Substituents

1-(Bromomethyl)-4-cyclopropylbenzene ()

  • Structure : Bromomethyl (-CH₂Br) group with a cyclopropyl substituent.
  • Reactivity : The primary bromide facilitates rapid SN2 reactions, while the cyclopropyl group may participate in ring-opening reactions under strain.
  • Applications: Potential building block for cyclopropane-containing pharmaceuticals or agrochemicals .

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene ()

  • Structure : Combines bromine, methylsulfonyl (-SO₂CH₃), and trifluoromethyl groups.
  • Reactivity : The electron-deficient aromatic ring enhances electrophilic substitution selectivity. The sulfonyl group stabilizes adjacent charges.
  • Applications : Versatile intermediate in medicinal chemistry for kinase inhibitors or antifungal agents .

Functional Group Variants

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene ()

  • Structure: Aminoethoxy (-OCH₂CH₂NH₂) substituent replaces the bromopropyl chain.
  • Reactivity : The amine group enables hydrogen bonding and participation in Schiff base formations.
  • Applications : Used as a ligand in coordination chemistry or a precursor for bioactive molecules .

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene ()

  • Structure : Benzylsulfanyl (-S-CH₂C₆H₅) and fluorine substituents.
  • Reactivity : The thioether group is resistant to oxidation but can undergo alkylation.
  • Applications : Explored in materials science for sulfur-containing polymers or redox-active compounds .

Comparative Analysis Table

Compound Name Key Substituents Reactivity Highlights Applications References
1-(2-Bromopropyl)-4-(trifluoromethyl)benzene 2-bromopropyl, -CF₃ SN2 reactions, elimination Pharmaceutical intermediates Inferred
1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)benzene 2-chloro-2-methylpropyl, -CF₃ SN1 mechanisms Hydrochlorination reactions
1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene Allylic bromide, -CF₃ Radical reactions, cross-coupling Polymer chemistry
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene -Br, -SO₂CH₃, -CF₃ Electrophilic substitution Kinase inhibitor synthesis
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene -OCH₂CH₂NH₂, -CF₃ Hydrogen bonding, Schiff base formation Ligand design

Research Findings and Trends

  • Reactivity Trends : Bromine’s leaving-group ability is superior to chlorine in nucleophilic substitutions, making this compound more reactive than its chloro analogue . Allylic bromides () exhibit unique reactivity in catalytic cycles but require stabilization to prevent premature decomposition.
  • Electronic Effects : The -CF₃ group consistently reduces electron density on the aromatic ring across all analogues, directing synthetic modifications to meta positions.
  • Emerging Applications : Fluorinated compounds like these are increasingly used in PET radiopharmaceuticals (e.g., ’s fluoromethyl derivatives) and agrochemicals (e.g., ’s bromopropylate analogues) .

Biological Activity

1-(2-Bromopropyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromopropyl group and a trifluoromethyl group attached to a benzene ring. This unique structure influences its reactivity and interaction with biological systems. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound can modulate several biochemical pathways, potentially affecting:

  • Enzyme Inhibition : The bromine atom can participate in reactions that inhibit specific enzymes.
  • Cell Signaling : The trifluoromethyl group may influence receptor binding and signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has been studied for its cytotoxic effects on various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : Investigations into its role in neuroprotection are ongoing.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in A549 lung cancer cells
AntimicrobialInhibitory effects on Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal models

Case Study 1: Anticancer Activity

In a study assessing the compound's cytotoxic effects, this compound demonstrated significant pro-apoptotic activity in A549 lung cancer cells. Flow cytometry analyses revealed that treatment resulted in late apoptosis, with approximately 42% of cells undergoing this process after exposure to the compound for 24 hours. The study concluded that the compound could serve as a lead structure for developing new anticancer agents due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited the growth of specific Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Study 3: Neuroprotective Potential

Research exploring neuroprotective effects found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that the compound may offer protective benefits against neurodegenerative conditions .

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